molecular formula C17H24N4OS2 B2487838 N-(tert-butyl)-4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide CAS No. 1207054-23-6

N-(tert-butyl)-4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide

Cat. No.: B2487838
CAS No.: 1207054-23-6
M. Wt: 364.53
InChI Key: BYBSVHZFPQLZLQ-UHFFFAOYSA-N
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Description

N-(tert-butyl)-4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butyl)-4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzo[d]thiazole ring: This can be achieved by cyclization reactions involving ortho-aminothiophenol and a suitable carboxylic acid derivative.

    Introduction of the methylthio group: This step might involve the use of methylthiolating agents such as methyl iodide in the presence of a base.

    Attachment of the piperazine ring: This can be done through nucleophilic substitution reactions where the benzo[d]thiazole derivative reacts with piperazine.

    Formation of the carboxamide group: This step typically involves the reaction of the piperazine derivative with tert-butyl isocyanate.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(tert-butyl)-4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Alkylated or acylated piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide depends on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-butyl)-4-(4-(methylthio)phenyl)piperazine-1-carboxamide
  • N-(tert-butyl)-4-(4-(methylthio)benzyl)piperazine-1-carboxamide
  • N-(tert-butyl)-4-(4-(methylthio)benzothiazol-2-yl)piperidine-1-carboxamide

Uniqueness

N-(tert-butyl)-4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide is unique due to the presence of the benzo[d]thiazole ring, which imparts specific electronic and steric properties, potentially leading to unique biological activities compared to other similar compounds.

Properties

IUPAC Name

N-tert-butyl-4-(4-methylsulfanyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4OS2/c1-17(2,3)19-15(22)20-8-10-21(11-9-20)16-18-14-12(23-4)6-5-7-13(14)24-16/h5-7H,8-11H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBSVHZFPQLZLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCN(CC1)C2=NC3=C(S2)C=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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